2-azido-1-(5-methoxy-1H-indol-3-yl)ethanone
Description
2-Azido-1-(5-methoxy-1H-indol-3-yl)ethanone is an α-azido ketone derivative featuring a 5-methoxyindole moiety. Its molecular formula is C₁₁H₁₀N₄O₂, with a molecular weight of 230.23 g/mol . The compound’s structure includes an azido group (-N₃) at the α-position of the ketone, which confers reactivity for applications in click chemistry or further functionalization.
Properties
IUPAC Name |
2-azido-1-(5-methoxy-1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-17-7-2-3-10-8(4-7)9(5-13-10)11(16)6-14-15-12/h2-5,13H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSTVQOIDMJBLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(=O)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-azido-1-(5-methoxy-1H-indol-3-yl)ethanone typically involves the introduction of an azido group to an indole derivative. One common synthetic route includes the reaction of 5-methoxyindole with an appropriate azido reagent under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as copper(I) iodide to facilitate the azidation process .
Chemical Reactions Analysis
2-Azido-1-(5-methoxy-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups under suitable conditions. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate.
Scientific Research Applications
2-Azido-1-(5-methoxy-1H-indol-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-azido-1-(5-methoxy-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. These interactions can affect various biological pathways, making the compound useful in drug development and other applications .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-azido-1-(5-methoxy-1H-indol-3-yl)ethanone with structurally related α-azido ketones:
Key Observations :
- Indole vs. Phenyl : The indole-based compound (target molecule) is structurally distinct from phenyl analogs due to the bicyclic aromatic system, which likely reduces solubility in polar solvents and alters electronic properties.
- Substituent Effects : Electron-donating groups (e.g., 4-OCH₃ in 3c) lower melting points compared to electron-withdrawing substituents (e.g., 4-Br in 3d) . The target compound’s 5-methoxy group may similarly influence its melting point, though data are unavailable.
- Spectral Signatures : The azido group’s IR absorption (~2100 cm⁻¹) and ketone C=O stretch (~1690 cm⁻¹) are consistent across analogs, but NMR shifts vary with aromatic substituents .
Biological Activity
2-Azido-1-(5-methoxy-1H-indol-3-yl)ethanone is an indole derivative that has garnered attention due to its potential biological activities, including antiviral properties and enzyme inhibition. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Antiviral Activity
Indole derivatives, including this compound, have demonstrated antiviral properties. These compounds may inhibit viral replication through various mechanisms, including interference with viral enzymes and host cell interactions .
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory activity against several enzymes. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and glutathione S-transferase (GST), which are crucial in neurodegenerative diseases and detoxification processes, respectively. The binding affinities for these enzymes range from -9.3 to -11.1 kcal/mol, indicating strong interactions .
| Enzyme | Binding Affinity (kcal/mol) | Inhibition Activity (µM) |
|---|---|---|
| AChE | -9.3 | 167.23 |
| GST | -11.1 | 0.154 |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. It has shown selective cytotoxicity towards human lung adenocarcinoma (A549) and melanoma (A375) cells, with IC50 values indicating significant potency .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | <10 |
| A375 | 5.7 |
Molecular Interactions
The exact molecular mechanism of action for this compound remains to be fully elucidated; however, it is known that indole derivatives can interact with various biomolecules. For instance, they may modulate the arachidonic acid pathway by converting arachidonate to prostaglandin H2 (PGH2), a key step in prostanoid synthesis .
Structure-Activity Relationship (SAR)
The presence of the methoxy group at the 5-position of the indole ring is crucial for enhancing biological activity. Studies suggest that modifications to the indole structure can significantly impact its potency against specific targets .
Case Study 1: Enzyme Inhibition
In a study focused on enzyme inhibition, analogs of this compound were synthesized and tested for their inhibitory effects on AChE and GST. The results indicated that certain structural modifications led to improved binding affinities and inhibition rates, demonstrating the importance of SAR in drug design .
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer potential of this compound against various cancer cell lines. The findings revealed that it exhibited significant cytotoxic effects, particularly against melanoma cells, suggesting its potential as a therapeutic agent in oncology .
Q & A
Basic: What synthetic strategies are recommended for preparing 2-azido-1-(5-methoxy-1H-indol-3-yl)ethanone, and how can reaction efficiency be optimized?
Methodological Answer:
A multi-step synthesis is typically employed. First, introduce the methoxy group to the indole scaffold via nucleophilic substitution or Friedel-Crafts alkylation. Next, acetylation at the indole C3 position can be achieved using acetic anhydride or acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). The azido group is introduced via nucleophilic displacement of a halogen (e.g., bromine) using NaN₃ in polar aprotic solvents like DMF at 60–80°C.
Optimization Tips:
- Monitor reaction progress with TLC (Rf ~0.3–0.5 in ethyl acetate/hexane).
- Purify intermediates via column chromatography (silica gel, gradient elution) to avoid side products .
- Use inert atmospheres (N₂/Ar) to stabilize azide intermediates .
Basic: How should researchers characterize the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR: Confirm the indole C3 acetyl group (δ ~2.6 ppm for CH₃ in ¹H NMR; δ ~200 ppm for ketone in ¹³C NMR). The azido group does not protonate but may show a weak IR stretch at ~2100 cm⁻¹.
- Mass Spectrometry (MS): ESI-MS in positive ion mode should display [M+H]⁺ with a molecular ion matching the calculated exact mass (C₁₁H₁₀N₄O₂: 246.0753 g/mol).
- IR Spectroscopy: Validate the azide (2100–2150 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches .
Advanced: What computational approaches are suitable for predicting the reactivity of the azido group in this compound?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d,p) to model transition states for azide reduction or cycloaddition reactions. Solvent effects (e.g., DMSO) can be incorporated via PCM.
- Molecular Dynamics (MD): Simulate azide stability under thermal stress (e.g., 25–100°C) to predict decomposition pathways.
- Hirshfeld Surface Analysis: Map intermolecular interactions to assess crystal packing effects on reactivity .
Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer:
- Cross-Validation: Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw). Discrepancies in aromatic proton shifts may arise from solvent polarity or tautomerism.
- 2D NMR (COSY, HSQC): Resolve overlapping signals in indole derivatives. For example, HSQC can distinguish methoxy (δ 3.8–4.0 ppm) from adjacent CH groups.
- Database Cross-Check: Reference NIST Chemistry WebBook for validated spectral data on analogous indole derivatives .
Basic: What are the key stability considerations for handling this compound under experimental conditions?
Methodological Answer:
- Thermal Stability: Avoid temperatures >80°C to prevent azide decomposition (risk of exothermic reactions).
- Light Sensitivity: Store in amber vials under inert gas to prevent photodegradation of the indole moiety.
- Moisture Control: Use anhydrous solvents (e.g., THF, DCM) during reactions, as azides may hydrolyze to amines in aqueous acidic conditions .
Advanced: What methodologies assess the biological activity of derivatives of this compound?
Methodological Answer:
- In Vitro Assays: Screen for kinase inhibition using ATP-binding assays (e.g., ADP-Glo™). The indole scaffold may target serotonin receptors.
- Click Chemistry: Utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked prodrugs. Monitor reaction efficiency via HPLC-MS .
- Cytotoxicity Testing: Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations. Compare results with structurally similar compounds from PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
